REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2C)=[CH:4][CH:3]=1.NC1C=CC(N=NC2C=CC=C(C)C=2)=CC=1.NC1C=CC(N=NC2C=CC(C)=CC=2)=CC=1.NC1C=CC(N=NC2C=CC=CC=2OC)=CC=1.NC1C=CC(N=NC2C=CC=C(OC)C=2)=CC=1.NC1C=CC(N=NC2C=CC(OC)=CC=2)=CC=1.NC1C=CC(N=NC2C=CC=CC=2Cl)=CC=1.NC1C=CC(N=NC2C=CC=C(Cl)C=2)=CC=1.NC1C=CC(N=NC2C=CC(Cl)=CC=2)=CC=1.NC1C=CC(N=NC2C(C)=CC(C)=CC=2OC)=CC=1.C1C=C(S(O)(=O)=O)C=C(N=NC2C=CC(N)=CC=2)C=1.C1C(N)=CC=C(N=NC2C=CC(S(O)(=O)=O)=CC=2)C=1.C1C(C(O)=O)=CC=C(N=NC2C=CC(N)=CC=2)C=1.C1C(N=NC2C=CC(N)=C(S(O)(=O)=O)C=2)=CC=C(S(O)(=O)=O)C=1.NN=NC1C=CC=CC=1S(O)(=O)=O>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=C(C=CC=C1)C
|
Name
|
4-amino-2'-methoxy-4',6'-dimethylazobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=C(C=C(C=C1C)C)OC
|
Name
|
4-aminoazobenzene-2'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
|
Name
|
4-aminoazobenzene-2'-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-aminoazobenzene-3'-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N
|
Name
|
4-aminoazobenzene-2',5'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-5'-chloroazobenzene-2'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC(=CC=C1)C
|
Name
|
4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-aminoazobenzene-3,2'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-aminoazobenzene-3,3'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
4-aminoazobenzene- 3,2',5'-trisulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-aminoazobenzene-3-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN=NC1=C(C=CC=C1)S(=O)(=O)O
|
Name
|
4-amino-3-methylazobenzene-2'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C
|
Name
|
4-amino-3-methylazobenzene-3'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-3-methylazobenzene-4'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-3-methylazobenzene-2',5'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-2-methylazobenzene-4'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-2-methylazobenzene-3'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-2-methylazobenzene-2',5'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-3-methoxyazobenzene-3'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-3-methoxyazobenzene-4'-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-amino-2'-methoxyazobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=C(C=CC=C1)OC
|
Name
|
4-amino-3'-methoxyazobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N=NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |